Ribociclib

Übersicht

Beschreibung

Ribociclib is a selective cyclin-dependent kinase inhibitor, specifically targeting cyclin-dependent kinase 4 and cyclin-dependent kinase 6. It is primarily used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced or metastatic breast cancer. This compound was developed by Novartis and Astex Pharmaceuticals and received approval from the United States Food and Drug Administration in March 2017 .

Wissenschaftliche Forschungsanwendungen

Ribociclib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird zur Untersuchung der Hemmung von Zyklinkinasen und deren Rolle in der Zellzyklusregulation verwendet.

Biologie: this compound wird in der Forschung über Zellproliferation und Krebsbiologie eingesetzt.

Medizin: Es wird in klinischen Studien und Untersuchungen zur Behandlung von Brustkrebs und anderen soliden Tumoren umfassend eingesetzt.

Industrie: This compound wird in der pharmazeutischen Industrie zur Entwicklung gezielter Krebstherapien eingesetzt

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv die Zyklinkinase 4 und die Zyklinkinase 6 hemmt. Diese Kinasen sind für den Fortschritt des Zellzyklus von der G1-Phase zur S-Phase entscheidend. Durch die Hemmung dieser Kinasen verhindert this compound die Phosphorylierung des Retinoblastomproteins, wodurch der Zellzyklusfortschritt gestoppt und die Proliferation von Krebszellen gehemmt wird .

Wirkmechanismus

Target of Action

Ribociclib is a selective cyclin-dependent kinase inhibitor . It primarily targets two proteins: cyclin-dependent kinase 4 and 6 (CDK4/6) . These proteins play a crucial role in cell cycle regulation, and when over-activated, they can enable cancer cells to grow and divide too quickly .

Mode of Action

This compound interacts with its targets, CDK4 and CDK6, by competitively binding to the ATP-binding pockets of these kinases . This interaction blocks the phosphorylation of the retinoblastoma protein (Rb), thereby preventing cell cycle progression and inducing G1 phase arrest . By inhibiting CDK4/6 activity, this compound interferes with signals that tell cancer cells to quickly reproduce, helping to slow or even stop the growth or spread of cancer cells .

Biochemical Pathways

This compound acts directly on the cyclin D–CDK4/6–p16–retinoblastoma (Rb) pathway to block cell-cycle progression . This pathway is commonly disrupted in cancer, leading to abnormal cell proliferation . The pathway may also be impacted by inhibitors of other pathways acting upstream of CDK4/6, providing a rationale for dual inhibition .

Pharmacokinetics

This compound is moderately to highly absorbed across species, with an oral bioavailability of approximately 59% in humans . It is extensively metabolized in vivo, predominantly by oxidative pathways mediated by CYP3A4, ultimately forming N-demethylated metabolite M4, and to a lesser extent, by FMO3, forming N-hydroxylated metabolite M13 . In humans, 69.1% and 22.6% of the radiolabeled dose were excreted in feces and urine, respectively .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of cell cycle progression. By blocking the action of CDK4 and 6, this compound interferes with signals that tell cancer cells to quickly reproduce . This helps slow or even stop the growth or spread of cancer cells .

Action Environment

Environmental factors such as age, sex, concomitant alcohol consumption, and metabolic syndrome have been identified as risk factors that could influence the action, efficacy, and stability of this compound . Reactive drug metabolites can induce oxidative and organelle stress and interfere with bile acid transport, resulting in adaptive immune responses in genetically susceptible individuals .

Biochemische Analyse

Biochemical Properties

Ribociclib is a selective, orally bioavailable inhibitor of CDK4 and CDK6 . It interacts with these proteins to inhibit their activity, thereby slowing down the progression of cancer . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, preventing them from catalyzing the phosphorylation of retinoblastoma protein (Rb), a key protein in cell cycle progression .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound works by disrupting the cell cycle, preventing cancer cells from replicating . It interferes with the growth of cancer cells, which are eventually destroyed . Since the growth of normal cells may also be affected by the medicine, other unwanted effects will also occur .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to CDK4/6, inhibiting their activity and preventing them from phosphorylating the Rb protein . This prevents the cell from progressing from the G1 (pre-DNA synthesis) to the S (DNA synthesis) phase of the cell cycle . This ensures that conditions are appropriate for cell growth and division before the cell is irreversibly committed to division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . For instance, in Rb-positive preclinical tumor models, this compound demonstrated complete dephosphorylation of Rb, as well as dose-dependent G1 cell cycle arrest and tumor regression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High exposure is associated with an increased risk of neutropenia . For this compound, exposure increases under- and over-proportionally with an increasing dose .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized by cytochrome P450 3A4 . The metabolites of this compound are not of clinical significance .

Transport and Distribution

This compound has a moderate human protein binding (± 70%), and is equally distributed in plasma and red blood cells . The apparent volume of distribution was estimated at 1090 L, using a population pharmacokinetic analysis .

Subcellular Localization

The subcellular localization of this compound is primarily at the active sites of the CDK4/6 enzymes . This is where it exerts its effects, inhibiting the activity of these enzymes and preventing them from phosphorylating the Rb protein .

Vorbereitungsmethoden

The synthesis of Ribociclib involves several key steps:

Halogenation: N,N-dimethyl-2-carbonyl-propanamide is halogenated to form N,N-dimethyl-1-halo-2-carbonyl-propanamide.

Substitution: The halogenated intermediate reacts with malononitrile to produce N,N-dimethyl-1,1-dicyano-3-carbonyl-butyramide.

Cyclization: This intermediate undergoes cyclization to form 2-methoxy-5-(N,N-dimethyl-formamido)-3-pyrrylformonitrile.

Analyse Chemischer Reaktionen

Ribociclib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um hydroxylierte Metaboliten zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen eingehen.

Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seines Piperazinrings.

Häufig verwendete Reagenzien in diesen Reaktionen sind Kaliumcyanid zur Abfangung reaktiver Zwischenprodukte sowie verschiedene Oxidations- und Reduktionsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind hydroxylierte und reduzierte Metaboliten .

Vergleich Mit ähnlichen Verbindungen

Ribociclib wird oft mit anderen Zyklinkinase-Inhibitoren wie Palbociclib und Abemaciclib verglichen. Obwohl alle drei Verbindungen auf die Zyklinkinase 4 und die Zyklinkinase 6 abzielen, unterscheiden sie sich in ihren pharmakokinetischen Profilen und ihren Nebenwirkungsprofilen:

Palbociclib: Bekannt für seine dosisproportionale Pharmakokinetik und das höhere Risiko für Neutropenie.

Abemaciclib: Zeigt eine klare Expositions-Wirksamkeits-Beziehung und hat aktive Metaboliten, die zu seinen Wirkungen beitragen.

This compound: Bemerkenswert für sein gut verträgliches Profil und seine Wirksamkeit in Kombination mit anderen Therapien

Diese Unterschiede heben die einzigartigen Eigenschaften von this compound hervor, wodurch es zu einer wertvollen Option bei der Behandlung von hormonrezeptor-positivem, humanem epidermalen Wachstumsfaktor-Rezeptor 2-negativem fortgeschrittenem oder metastasiertem Brustkrebs wird.

Eigenschaften

IUPAC Name |

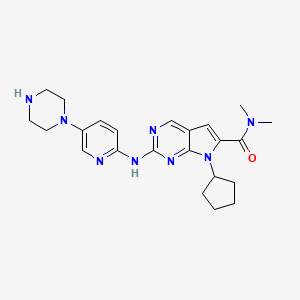

7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N8O/c1-29(2)22(32)19-13-16-14-26-23(28-21(16)31(19)17-5-3-4-6-17)27-20-8-7-18(15-25-20)30-11-9-24-10-12-30/h7-8,13-15,17,24H,3-6,9-12H2,1-2H3,(H,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXHGRAEPCAFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCNCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201021027 | |

| Record name | Ribociclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Inhibition of cyclin-dependent kinase 4 and 6 (CDK4/6) may provide protection against oncogenic processes in specific tissue types. For example, CDK4 is not required for normal mammary tissue development based on knockout mouse studies, but it is needed for growth of Ras-induced mammary tumors, suggesting a potential therapeutic window for treatment with lower toxicity. Ribociclib was reported to be a most selective CDK4/6 inhibitor and to have dose dependent antitumor activity in a number of preclinical models. It inhibited growth of tumor cells by arresting the cells at the G1 checkpoint, which prevents the tumor cells from proliferating. | |

| Record name | Ribociclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1211441-98-3 | |

| Record name | Ribociclib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211441-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ribociclib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1211441983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ribociclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11730 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribociclib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201021027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIBOCICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK8ERE8P56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3As,4r,10as)-2,6-diamino-10,10-dihydroxy-4-(hydroxymethyl)-3a,4,9,10-tetrahydro-3h,8h-pyrrolo[1,2-c]purin-9-yl hydrogen sulfate](/img/structure/B560001.png)

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)